Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester
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Overview
Description
Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester typically involves the cyclization of aminothiazole derivatives with appropriate electrophilic reagents. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a continuous flow system .
Industrial Production Methods
Industrial production of this compound can be achieved using a multistage continuous flow system, which allows for the efficient synthesis of the compound without the need for isolation of intermediate products. This method enhances the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substitution pattern on the benzene ring.
Imidazo[5,1-b]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings.
Uniqueness
Imidazolo[2,1-b]thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDCZKDPCCSYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCN=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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